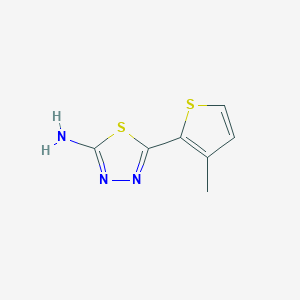

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIWZELKTDPRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is , with a molar mass of approximately 197.28 g/mol. The compound features a thiadiazole ring, which is known for its biological activity. The presence of the methylthiophene moiety enhances its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the thiadiazole scaffold. The mechanism of action often involves the inhibition of DNA and RNA synthesis, targeting key enzymes involved in tumorigenesis.

Key Findings:

- A study evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The results indicated that some derivatives exhibited significant cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent .

- Another research highlighted that 1,3,4-thiadiazole derivatives can inhibit phosphodiesterase activity and histone deacetylase, contributing to their antitumor effects .

Antimicrobial Properties

Research indicates that thiadiazole derivatives possess antimicrobial activities. The heteroatoms in the thiadiazole ring can interact with microbial targets, leading to bactericidal effects.

Case Study:

A synthesis of various thiadiazole derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship revealed that modifications to the thiadiazole ring significantly influenced antimicrobial efficacy.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for neuronal excitability . Additionally, it has affinity for the TRPV1 receptor, which is involved in pain perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key distinctions arise from variations in substituents, which influence activity, solubility, and target specificity. Below is a detailed analysis:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Findings

Substituent Effects on Activity: Thiophene vs. In contrast, phenyl-substituted analogs (e.g., 4-methylphenyl in ) show strong pesticidal activity but may lack specificity for mammalian targets . Methyl Group Positioning: The 3-methyl group on the thiophene ring in the target compound may confer improved metabolic stability compared to unsubstituted thiophene or phenyl derivatives, as methyl groups often reduce oxidative degradation .

Anticancer Activity :

- Schiff base derivatives, such as those in , demonstrate potent activity against breast cancer (MCF7, IC₅₀ = 1.28 µg/mL). The thiophene moiety in the target compound could mimic these effects, though its methyl substituent might alter potency due to steric hindrance or altered solubility .

Antimicrobial Potential: Compounds with nitro-furan allylidene substituents (e.g., ) show promising antimicrobial activity, but the target compound’s thiophene group may offer a broader spectrum due to its compatibility with both Gram-positive and Gram-negative bacterial membranes .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous derivatives, such as cyclization or Schiff base formation in ionic liquids (e.g., ). However, the 3-methylthiophen-2-yl group may require specialized starting materials, impacting scalability .

Structural and Electronic Considerations

- Planarity : The thiadiazole ring is inherently planar (mean deviation: 0.0042 Å ), facilitating intercalation with DNA or enzyme active sites. Substituents like thiophene may augment this planarity, promoting stronger π-π interactions compared to bulkier groups (e.g., 4-ethylphenyl in ).

- Hydrogen Bonding : The 2-amine group on the thiadiazole core is critical for hydrogen bonding with biological targets (e.g., Cys44 and His164 in SARS-CoV-2 protease ). Modifications to this group (e.g., Schiff base formation in ) can either enhance or diminish activity depending on the substituent’s electronic nature.

Biological Activity

Introduction

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine, a compound characterized by its thiadiazole ring structure, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₇H₇N₃S₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 299933-32-7

- Density : 1.422 g/cm³ (predicted)

- Boiling Point : Approximately 44.0 °C

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity at concentrations as low as 62.5 µg/mL for certain derivatives .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential cytostatic properties. Thiadiazole derivatives are known to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This mechanism is crucial for targeting neoplastic diseases effectively .

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For example, a derivative similar to this compound exhibited significant growth inhibition in HeLa and MCF-7 cells, with IC₅₀ values indicating potent activity .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory and analgesic properties of thiadiazole compounds. These effects are attributed to their ability to inhibit pro-inflammatory mediators such as cytokines and prostaglandins. In animal models, compounds containing the thiadiazole moiety have shown reduced paw edema and pain response .

Other Pharmacological Activities

The pharmacological spectrum of this compound extends to:

- Antiviral Activity : Some derivatives exhibit antiviral effects against hepatitis B virus.

- Antidiabetic Properties : The compound shows potential in lowering blood glucose levels in diabetic models.

- Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, disrupting replication in cancer cells.

- Modulation of Receptor Activity : Some derivatives act as antagonists or agonists at specific receptor sites involved in inflammation and pain pathways.

Research Findings Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli (MIC = 62.5 µg/mL) |

| Anticancer | Significant growth inhibition in HeLa and MCF-7 cells |

| Anti-inflammatory | Reduced paw edema in animal models |

| Antiviral | Activity against hepatitis B virus |

| Antidiabetic | Lowered blood glucose levels in diabetic models |

| Antitubercular | Effective against Mycobacterium tuberculosis |

Q & A

Q. What are the established synthetic methodologies for 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclocondensation reactions. For example:

- Hydrazide-thiocyanate route : Reacting a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization. This method is adaptable to incorporate thiophene derivatives via aldehyde intermediates .

- Optimized conditions : Key parameters include refluxing in ethanol for 6–8 hours at 80–90°C and using iodine in KI as a cyclizing agent. Yields can exceed 70% with careful pH control during precipitation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the thiadiazole and thiophene rings. For instance, aromatic protons in the 6.5–7.5 ppm range confirm thiophene integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks at m/z 226.04 for C₇H₇N₃S₂) .

- X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., S–N bonds ≈ 1.65 Å) and confirm planarity of the thiadiazole-thiophene system .

Q. What are the stability and storage requirements for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at room temperature for >6 months. Degradation occurs under prolonged UV exposure or in acidic/basic conditions (pH < 3 or > 10) .

- Storage : Recommend desiccated storage at –20°C in amber vials to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Q. What computational approaches are used to predict electronic properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for the parent compound), which correlate with redox stability .

- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina. Key residues (e.g., Lys123 in kinases) may form hydrogen bonds with the thiadiazole amine .

Q. How can contradictions in reported biological activity data be resolved?

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed IC₅₀ measurement conditions). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .

- Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry if chiral centers exist. Impurities >2% can skew bioactivity results .

Q. What strategies optimize reaction yields during scale-up synthesis?

Q. How are interaction studies with biological targets conducted?

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., a kinase) on a sensor chip and measure binding kinetics (ka/kd) of the compound at varying concentrations (1–100 μM) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.